Proxalutamide AR Binding Affinity: 11.4× Bicalutamide and 3.5× Enzalutamide
In AR ligand binding assays, proxalutamide demonstrated substantially higher binding affinity compared to first-generation (bicalutamide) and second-generation (enzalutamide) AR antagonists [1].
| Evidence Dimension | AR ligand binding affinity (relative fold increase) |
|---|---|
| Target Compound Data | Proxalutamide: 11.4× vs Bica; 3.5× vs Enza |
| Comparator Or Baseline | Bicalutamide (reference = 1.0×); Enzalutamide (reference = 1.0×) |
| Quantified Difference | 11.4-fold higher than bicalutamide; 3.5-fold higher than enzalutamide |
| Conditions | AR ligand binding assays |
Why This Matters
Higher target binding affinity may translate to enhanced AR pathway suppression at equivalent or lower drug exposures compared to established agents.
- [1] Ma L, Zhou Q, He Y, Chen J, Zhou K, Zhou Q, et al. Abstract 3861: Proxalutamide (GT0918), a novel androgen receptor (AR) antagonist, targeting resistance mechanisms to AR signaling-directed castration-resistant prostate cancer (CRPC) therapies. Cancer Res. 2019;79(13_Supplement):3861. View Source
